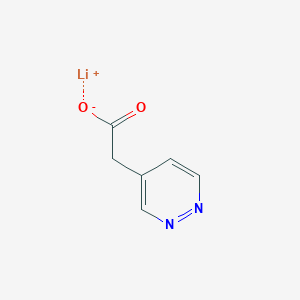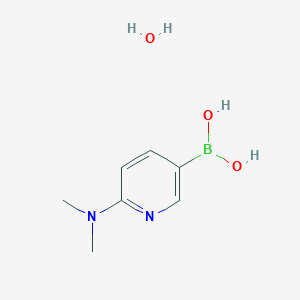![molecular formula C10H17N3 B1145930 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine CAS No. 1338247-33-8](/img/no-structure.png)
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (THPP) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a versatile molecule that has shown great potential in the development of new drugs. THPP is synthesized through various methods, and its mechanism of action has been extensively studied. It has shown promising results in scientific research applications, and its biochemical and physiological effects have been investigated.
Mécanisme D'action
The mechanism of action of 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is not fully understood, but it is believed to interact with various receptors and enzymes in the body. It has been shown to bind to the adenosine A2A receptor, which is involved in the regulation of inflammation and cell proliferation. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Additionally, this compound has been shown to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action has been extensively studied. This compound has also been shown to have low toxicity, making it a safe molecule for lab experiments. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine. One area of research is the development of new drugs based on this compound. This compound has shown great potential in the treatment of various diseases, and further research is needed to explore its therapeutic potential. Another area of research is the investigation of the structure-activity relationship of this compound. By studying the structure-activity relationship of this compound, researchers can gain a better understanding of its mechanism of action and develop more potent analogs. Additionally, future research can focus on improving the solubility and pharmacokinetic properties of this compound to enhance its effectiveness in vivo.
Méthodes De Synthèse
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can be synthesized through various methods, including the one-pot reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-aminopyridine with an α,β-unsaturated ketone in the presence of a Lewis acid catalyst. The synthesis of this compound is relatively simple and can be carried out in a few steps, making it an attractive molecule for drug development.
Applications De Recherche Scientifique
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has shown promising results in scientific research applications. It has been studied for its potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been investigated for its anti-inflammatory properties and has shown to reduce inflammation in animal models. Additionally, this compound has been studied for its potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
1338247-33-8 |
|---|---|
Formule moléculaire |
C10H17N3 |
Poids moléculaire |
179.26208 |
Synonymes |
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B1145851.png)

![4-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145860.png)

![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)